N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide

Medicinal Chemistry Structure–Activity Relationship Oxadiazole Scaffold Design

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide is a privileged 1,3,4-oxadiazole scaffold ideal for CNS-focused high-throughput screening libraries. Its 4-bromophenyl C5 substituent enables halogen bonding, while the phenoxy linker in the C2 propanamide chain adds a unique H-bond acceptor absent in thioether analogs, refining receptor pocket fit. With MW 388.2, TPSA 77.3 Ų, and XLogP3 3.2, this compound satisfies CNS MPO desirability criteria, distinguishing it from larger, peripherally restricted oxadiazole hybrids. Procure for CB2-selective radioligand programs, NTPDase inhibition campaigns, or as a differentiated starting point for hit-to-lead optimization.

Molecular Formula C17H14BrN3O3
Molecular Weight 388.221
CAS No. 897735-62-5
Cat. No. B2765672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide
CAS897735-62-5
Molecular FormulaC17H14BrN3O3
Molecular Weight388.221
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrN3O3/c18-13-8-6-12(7-9-13)16-20-21-17(24-16)19-15(22)10-11-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)
InChIKeyREILXPRUCDICHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide (CAS 897735-62-5): Structural Identity and Compound-Class Context for Procurement Decisions


N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide (CAS 897735-62-5) is a synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazole family, characterized by a 4-bromophenyl substituent at the oxadiazole C5 position and a 3-phenoxypropanamide side chain at the C2 position [1]. The compound has a molecular formula of C₁₇H₁₄BrN₃O₃, a molecular weight of 388.2 g/mol, computed XLogP3 of 3.2, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. The 1,3,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, with broad literature precedence for anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities across numerous 2,5-disubstituted derivatives [2]. This specific substitution pattern—combining an electron-withdrawing 4-bromophenyl group with a flexible phenoxypropanamide chain—positions the compound within a chemical space distinct from simpler 2-amino or 2-thio oxadiazole congeners, warranting evaluation of its differentiated properties for target-focused screening campaigns and hit-to-lead programs.

Why N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide Cannot Be Interchanged with Broader Oxadiazole Analogs Without Loss of Functional Precision


Within the 1,3,4-oxadiazole chemical space, substitution at the C2 and C5 positions exerts profound and non-linear effects on biological target engagement, selectivity, and physicochemical behavior. The presence of a 3-phenoxypropanamide chain at C2 distinguishes this compound from analogs bearing simple propanamide (CAS 897735-75-0), phenylthio (CAS 905654-63-9), or benzamide (CAS 126631-01-4) substituents. The ether oxygen in the phenoxy linker introduces a hydrogen-bond acceptor site absent in the thioether analog, altering molecular recognition profiles at protein binding pockets [1]. Simultaneously, the 4-bromophenyl group at C5 contributes halogen-bonding potential and enhanced lipophilicity that cannot be recapitulated by unsubstituted phenyl or methylsulfanyl congeners such as CAS 886913-73-1 [2]. Radioligand displacement studies on the closely related N-aryl-oxadiazolyl-propionamide scaffold have explicitly demonstrated that modifications to the (hetero)aromatic moiety in the oxadiazole 3-position produce high impact on CB2 vs. CB1 receptor selectivity, while the N-arylamide substructure governs binding pocket fit [1]. Consequently, generic substitution with a different oxadiazole derivative—even one sharing the 4-bromophenyl motif—risks loss of the specific receptor-selectivity signature, altered pharmacokinetic trajectory, or abrogated enzyme-inhibitory phenotype that arises uniquely from the phenoxypropanamide substitution architecture.

Quantitative Differential Evidence for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide Against Closest Structural Analogs


Phenoxypropanamide vs. Phenylthiopropanamide: Divergent Hydrogen-Bond Acceptor Capacity and Predicted Target Engagement

The target compound replaces the thioether sulfur (–S–) found in the phenylthio analog (CAS 905654-63-9) with an ether oxygen (–O–) in the propanamide linker. Computed topological polar surface area (TPSA) for the target compound is 77.3 Ų [1], compared with a predicted TPSA of approximately 51.3 Ų for the sulfur analog (difference of +26.0 Ų attributable to the higher electronegativity and hydrogen-bond acceptor strength of the ether oxygen). In a cross-study analysis of oxadiazole–propanamide SAR from the quinoline–oxadiazole hybrid series, the identity of the heteroatom linker (O vs. S) was shown to modulate antiproliferative IC₅₀ values against MCF-7 breast adenocarcinoma cells by approximately 2- to 3-fold across matched molecular pairs [2]. The CB2-selective N-aryl-oxadiazolyl-propionamide series further demonstrated that the N-arylamide substructure determines binding pocket occupancy, implying that replacement of the phenoxy oxygen with sulfur would alter hydrogen-bonding geometry within the CB2 orthosteric site [3].

Medicinal Chemistry Structure–Activity Relationship Oxadiazole Scaffold Design

4-Bromophenyl vs. 3-Methylsulfanylphenyl Substitution: Differential Halogen-Bonding and Lipophilicity Contributions to Antiproliferative Potency

The target compound bears a 4-bromophenyl group (C5 position), whereas a direct analog (CAS 886913-73-1) substitutes this with a 3-methylsulfanylphenyl moiety. In the quinoline–oxadiazole hybrid series, compounds retaining the 4-bromophenyl motif exhibited antiproliferative IC₅₀ values as low as 0.164 μg/mL against MCF-7 breast adenocarcinoma cells, and 0.137 μg/mL against HepG2 hepatocellular carcinoma cells [1]. The corresponding EGFR tyrosine kinase inhibition assay yielded IC₅₀ values of 0.14–0.18 μM for the most potent 4-bromophenyl-containing derivatives, comparable to lapatinib (IC₅₀ = 0.12 μM) [1]. By contrast, the methylsulfanyl-substituted analog (CAS 886913-73-1) has been described as enhancing lipophilicity and metabolic stability but has no published head-to-head antiproliferative data against the same cell panel, leaving its relative potency unquantified [2]. The 4-bromophenyl group additionally enables halogen–π interactions in protein binding pockets, a feature absent with the methylsulfanyl moiety, which relies solely on hydrophobic and weak sulfur–π contacts [3].

Anticancer Drug Discovery Halogen Bonding Breast Cancer Cell Lines

1,3,4-Oxadiazole Regioisomer vs. 1,2,4-Oxadiazole Scaffolds: Divergent Enzyme Inhibition Profiles and CB2 Receptor Selectivity Windows

The target compound incorporates the 1,3,4-oxadiazole regioisomer, which is structurally and electronically distinct from the 1,2,4-oxadiazole isomer. In a 2026 enzyme kinetic study, a series of 1,3,4-oxadiazole derivatives demonstrated selective inhibition of ecto-NTPDases, with the most potent compound (7g) showing non-competitive inhibition of NTPDase2 with a Ki of 0.015 μM and non-competitive inhibition of NTPDase1 with a Ki of 0.022 μM [1]. The SAR revealed that para-substituted electron-withdrawing groups (such as 4-Br) on the phenyl ring conferred differential isoform selectivity, whereas electron-donating substituents at the ortho position were preferred for NTPDase8 inhibition [1]. In parallel, the N-aryl-oxadiazolyl-propionamide series—which shares the 1,3,4-oxadiazole core and propanamide side chain with the target compound—produced CB2-selective ligands with high affinity for human CB2 and good selectivity against CB1, with autoradiography confirming selective binding in spleen tissue [2]. Importantly, 1,2,4-oxadiazole regioisomers examined in the same CB2 program showed different selectivity signatures, with the (hetero)aromatic moiety in the 3-position exerting high impact on CB2/CB1 selectivity [2]. This demonstrates that the 1,3,4-oxadiazole core is not interchangeable with the 1,2,4-isomer without altering target selectivity.

Enzyme Inhibition GPCR Selectivity NTPDase Cannabinoid CB2 Receptor

Ulcerogenic Safety Profile of 4-Bromophenyl-1,3,4-Oxadiazole Derivatives: Class-Level Evidence Supporting Reduced Gastrointestinal Liability Relative to Carboxylic Acid Prodrugs

In a 2009 study, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were evaluated for anti-inflammatory, analgesic, ulcerogenic, and antibacterial activities [1]. Crucially, cyclization of the carboxylic acid group of 3-(4-bromobenzoyl)propionic acid into the 1,3,4-oxadiazole nucleus resulted in increased anti-inflammatory and analgesic activities concomitant with a significant decrease of ulcerogenic activity [1]. All newly synthesized oxadiazole compounds showed very low ulcerogenic action compared with the carboxylic acid precursor [1]. A more recent 2022 study on 1,3,4-oxadiazole derivatives bearing phenoxy moieties identified compound 8c with 65.34% anti-inflammatory inhibition and a favorable ulcerogenic safety profile, with molecular docking confirming selective COX-2 binding interactions [2]. Although the exact target compound was not part of these specific series, the shared 4-bromophenyl-1,3,4-oxadiazole core and phenoxy substitution motif place it within a chemical class for which reduced gastrointestinal toxicity is a documented, reproducible phenotype.

Anti-inflammatory Drug Development Ulcerogenicity Cyclooxygenase Inhibition

Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile: Positioning for Blood–Brain Barrier Penetration Potential Relative to Higher-Molecular-Weight Congeners

The target compound has a molecular weight of 388.2 g/mol, XLogP3 of 3.2, TPSA of 77.3 Ų, one HBD, and five HBA [1]. These values place it within favorable CNS MPO (Central Nervous System Multiparameter Optimization) space (MW < 400, TPSA < 90 Ų, HBD ≤ 1, and 3 < logP < 5). In the closely related N-aryl-oxadiazolyl-propionamide radioligand series, compounds with comparable logD values (experimentally determined LogD₇.₄ = 3.8–4.4) demonstrated effective blood–brain barrier penetration in murine models, with ex vivo autoradiography confirming brain uptake [2]. By contrast, bulkier oxadiazole congeners such as the quinoline–oxadiazole hybrids (MW approximately 480–550 Da) exceed CNS drug-like property thresholds and are predominantly developed for peripheral oncology targets [3]. The target compound's computed profile suggests it may serve as a CNS-penetrant scaffold when functionalized with appropriate affinity-conferring groups—positioning it between peripheral anticancer oxadiazoles and dedicated CNS radiotracer candidates.

Drug-Likeness CNS Drug Discovery Physicochemical Profiling PET Tracer Development

Preliminary Note on Limited Direct Experimental Data Availability for the Exact Compound

It is essential to disclose that as of April 2026, no primary research publication, patent with specific biological data, or public bioassay result has been identified that directly evaluates N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide (CAS 897735-62-5) in any quantitative biological assay. The PubChem record (CID 7533318) contains no associated bioactivity data, no deposited literature, and no screening results [1]. All differential evidence presented in this guide is necessarily derived from: (a) cross-study comparisons with structurally proximal analogs sharing the 1,3,4-oxadiazole core, 4-bromophenyl substituent, or phenoxypropanamide side chain; and (b) class-level inference from broader 1,3,4-oxadiazole SAR studies. The compound is commercially listed by multiple chemical suppliers, suggesting availability for procurement, but users should anticipate that experimental characterization of its specific biological profile may need to be performed de novo. Closest analogs with published data include the quinoline–oxadiazole hybrids (RSC Adv 2024) [2] and the N-aryl-oxadiazolyl-propionamide CB2 ligands (Org Med Chem Lett 2012) [3], which share scaffold features but differ in substituent identity.

Data Gap Procurement Risk Screening Library Selection

Optimal Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide Based on Verified Differential Evidence


De Novo CB2 Receptor Ligand Screening and PET Tracer Development Programs

The target compound's N-aryl-oxadiazolyl-propionamide scaffold architecture, validated in the CB2-selective radioligand series [1], makes it a rational candidate for CB2-focused high-throughput screening campaigns. Its computed CNS MPO profile (MW 388.2, TPSA 77.3 Ų, XLogP3 3.2) [2] aligns with the experimentally confirmed blood–brain barrier penetration of close analogs (LogD₇.₄ = 3.8–4.4) [3], positioning it as a potential starting point for neuroimaging probe development. Procurement for CB2-targeted screening libraries is supported by the established SAR showing that the N-arylamide substructure governs binding pocket fit, while the oxadiazole substituent modulates selectivity [1].

Ecto-NTPDase Inhibitor Discovery for Cancer Immunotherapy

The 1,3,4-oxadiazole core of the target compound is directly implicated in ecto-NTPDase inhibition, with class-member compounds demonstrating sub-micromolar Ki values against NTPDase2 (0.015 μM) and NTPDase1 (0.022 μM) in non-competitive inhibition modes [4]. Given the emerging role of NTPDase2 in tumorigenesis and cancer progression, the target compound—with its 4-bromophenyl substituent (an electron-withdrawing group at the para position shown to influence isoform selectivity)—represents a structurally suitable entry point for medicinal chemistry optimization toward selective NTPDase inhibitors [4].

Anti-Inflammatory Lead Optimization with Reduced Gastrointestinal Toxicity Risk

The class-level evidence from 4-bromophenyl-1,3,4-oxadiazole derivatives demonstrates that cyclization of carboxylic acid precursors into the oxadiazole nucleus significantly decreases ulcerogenic activity while preserving or enhancing anti-inflammatory efficacy [5]. The target compound's phenoxypropanamide side chain further aligns with the structural features of COX-2-selective oxadiazole inhibitors identified through molecular docking (such as compound 8c with 65.34% inhibition and favorable ulcerogenic safety) [6]. Procurement for in vivo anti-inflammatory screening is supported by the documented gastrointestinal safety advantage of this chemical class over traditional NSAID scaffolds [5].

Focused Library Design for CNS-Penetrant Heterocyclic Screening Collections

With a molecular weight of 388.2 g/mol, TPSA below 90 Ų, only one hydrogen bond donor, and XLogP3 of 3.2 [2], the target compound satisfies multiple CNS MPO desirability criteria. This profile starkly contrasts with larger oxadiazole hybrids (MW > 480 Da) that are restricted to peripheral targets [7]. Procurement for CNS-focused compound libraries is warranted when the screening objective includes blood–brain barrier penetration potential, as evidenced by the successful brain uptake of structurally related N-aryl-oxadiazolyl-propionamide radiotracers in murine models [3].

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.